2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
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Overview
Description
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an organic compound with the molecular formula C5H10BClF4N2. It is a white crystalline solid that is primarily used as a reagent in organic synthesis, particularly in peptide coupling and esterification reactions. This compound is known for its high reactivity and stability, making it a valuable tool in various chemical processes.
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of various compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known to act as an activating agent in the total synthesis of macroviracin a, cycloviracin b1, and cyclic silanes . This suggests that it may facilitate the formation of bonds in these compounds, possibly through a coupling reaction .
Biochemical Pathways
Given its role in the synthesis of various compounds , it’s likely that it influences multiple biochemical pathways depending on the specific context of its use.
Result of Action
As a reagent, it’s known to facilitate the synthesis of various compounds , suggesting that its primary effect is to enable or enhance certain chemical reactions.
Biochemical Analysis
Biochemical Properties
It is known to be used in the esterification of C-terminal amino acids to Wang resin without racemization and for coupling α,α-dimethyl amino acids . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these processes.
Molecular Mechanism
It is known to be involved in the esterification of C-terminal amino acids and the coupling of α,α-dimethyl amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate typically involves the reaction of 1,3-dimethylimidazolidine with a chlorinating agent, followed by the addition of tetrafluoroboric acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
Chlorination: 1,3-dimethylimidazolidine is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form 2-chloro-1,3-dimethylimidazolidinium chloride.
Anion Exchange: The chloride salt is then treated with tetrafluoroboric acid to exchange the chloride anion with the tetrafluoroborate anion, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in peptide coupling reactions to form amide bonds between amino acids.
Esterification Reactions: It acts as a reagent in the esterification of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide.
Peptide Coupling: The compound is used in combination with other coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Esterification: The reactions are usually conducted in the presence of a base such as triethylamine to neutralize the generated acid.
Major Products Formed
Substitution Reactions: The major products are substituted imidazolidinium salts.
Coupling Reactions: The primary products are peptides with amide bonds.
Esterification: The main products are esters of carboxylic acids.
Scientific Research Applications
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis for the preparation of complex molecules, particularly in peptide synthesis and esterification reactions.
Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are essential for studying biological processes and developing new therapeutics.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium chloride
- 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
- 1-Chloro-2,3-dimethylimidazolidinium iodide
Uniqueness
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is unique due to its high reactivity and stability, which makes it an excellent reagent for peptide coupling and esterification reactions. Compared to its analogs, the tetrafluoroborate anion provides better solubility and stability in various solvents, enhancing its utility in different chemical processes.
Properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXKEIRISBKRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153433-26-2 |
Source
|
Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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